molecular formula C7H9N7 B3357111 3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone CAS No. 70606-82-5

3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone

Cat. No.: B3357111
CAS No.: 70606-82-5
M. Wt: 191.19 g/mol
InChI Key: MZGGKYQMFPBFBB-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone is a heterocyclic compound that features both pyridazinone and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of multiple nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone typically involves the condensation of 3(2H)-pyridazinone derivatives with 5-amino-1H-pyrazole in the presence of hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete condensation. Catalysts such as acetic acid or hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydrazone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyridazinone oxides.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted pyridazinone or pyrazole derivatives.

Scientific Research Applications

3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone derivatives: Compounds with similar pyridazinone structures but different substituents.

    5-Amino-1H-pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.

Uniqueness

3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone is unique due to the combination of pyridazinone and pyrazole moieties in a single molecule. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-hydrazinylpyridazin-3-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7/c8-5-3-4-10-14(5)7-2-1-6(11-9)12-13-7/h1-4H,8-9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGGKYQMFPBFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220892
Record name 3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70606-82-5
Record name 3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070606825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3(2H)-Pyridazinone, 6-(5-amino-1H-pyrazol-1-yl)-, hydrazone
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